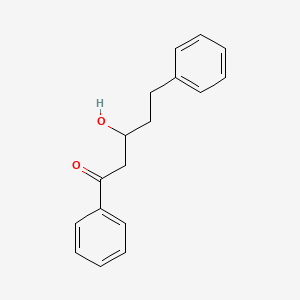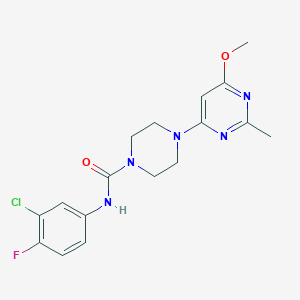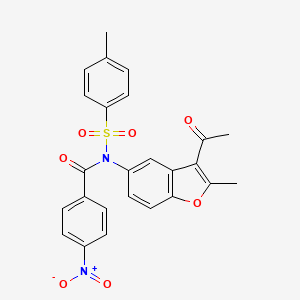
N-(3-acetyl-2-methylbenzofuran-5-yl)-4-nitro-N-tosylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetyl-2-methylbenzofuran-5-yl)-4-nitro-N-tosylbenzamide is a chemical compound that has shown potential in scientific research. It is a member of the benzofuran family, which is known for its diverse pharmacological activities.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Crystal Engineering and Drug Design
Research into co-crystals and co-crystal hydrates of pharmaceutical compounds, including studies on nitrofurantoin, highlights the importance of structural studies in enhancing drug properties such as photostability and solubility. This knowledge can be applied to the design of better drug formulations and new materials with improved physicochemical properties (Venu R. Vangala, P. Chow, & R. Tan, 2012).
Biological Activity and Potential Applications
The bioactivation of compounds leading to DNA-DNA interstrand crosslinking species illustrates the compound's role in developing selective cytotoxic agents for cancer therapy. The active form of CB 1954, through bioreduction by enzymes like DT diaphorase, suggests a pathway for creating highly selective anticancer drugs (R. Knox, F. Friedlos, T. Marchbank, & J. Roberts, 1991).
Environmental and Agricultural Applications
Studies on the development of potential herbicides, such as the discovery of 3-(methoxycarbonylmethylene) isobenzofuran-1-imines, show the compound's relevance in creating synthetic herbicides with significant phytotoxic effects on plant shoot and root systems. This line of research opens up possibilities for the synthesis of environmentally friendly and efficient agricultural chemicals (F. Araniti, R. Mancuso, I. Ziccarelli, F. Sunseri, M. Abenavoli, & B. Gabriele, 2014).
Propriétés
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methylphenyl)sulfonyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O7S/c1-15-4-11-21(12-5-15)35(32,33)26(25(29)18-6-8-19(9-7-18)27(30)31)20-10-13-23-22(14-20)24(16(2)28)17(3)34-23/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQIQQXMURLFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2866443.png)
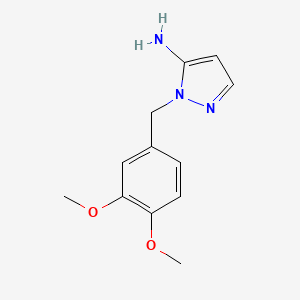
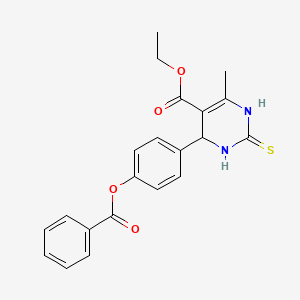
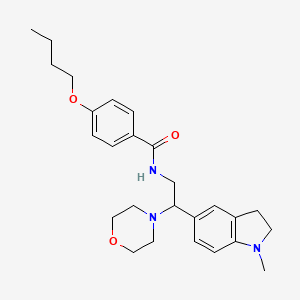
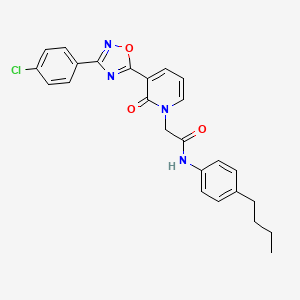



![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2866454.png)
![3-(4-{[(3-Chloro-4-fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydro xythiolan-1-one](/img/structure/B2866455.png)

